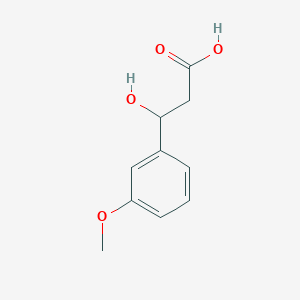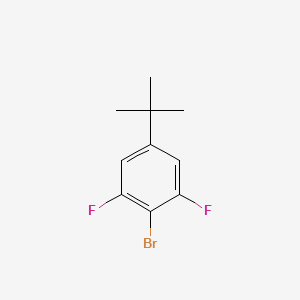
2-Bromo-5-tert-butyl-1,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-tert-butyl-1,3-difluorobenzene is an organic compound with the molecular formula C10H11BrF2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, tert-butyl, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-tert-butyl-1,3-difluorobenzene typically involves the bromination of 5-tert-butyl-1,3-difluorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Bromo-5-tert-butyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine is replaced by an aryl group.
科学的研究の応用
2-Bromo-5-tert-butyl-1,3-difluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Chemical Biology: In the study of biological systems and the development of chemical probes.
作用機序
The mechanism of action of 2-Bromo-5-tert-butyl-1,3-difluorobenzene in chemical reactions involves the reactivity of the bromine and fluorine substituents. The bromine atom is a good leaving group, making the compound reactive in substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
類似化合物との比較
Similar Compounds
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Similar structure but with methyl groups instead of fluorine.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: Contains methoxy and tert-butyl groups.
Uniqueness
2-Bromo-5-tert-butyl-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties and reactivity compared to similar compounds. The combination of these substituents makes it valuable in specific synthetic applications and research areas.
特性
分子式 |
C10H11BrF2 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC名 |
2-bromo-5-tert-butyl-1,3-difluorobenzene |
InChI |
InChI=1S/C10H11BrF2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3 |
InChIキー |
ZBXUHDFWSOVTKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


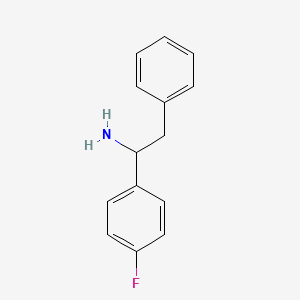



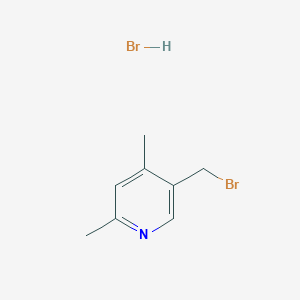

![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)

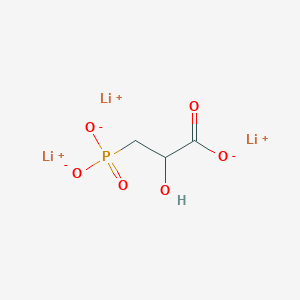



![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
